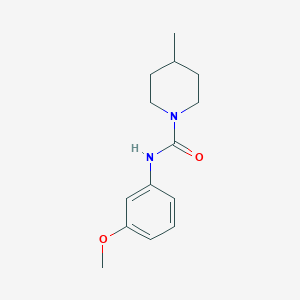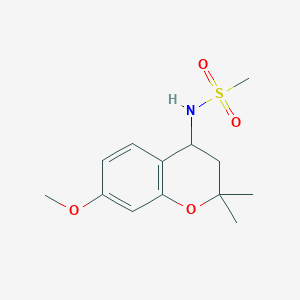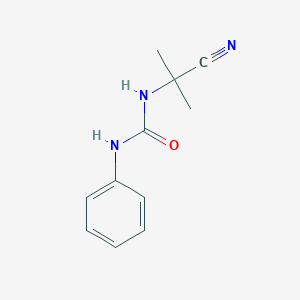
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been used both recreationally and as a research chemical. MXE has gained popularity due to its dissociative and hallucinogenic effects, which are similar to those of ketamine but with a longer duration of action.
Mecanismo De Acción
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which leads to the inhibition of glutamate neurotransmission. This inhibition results in a dissociative state, which is characterized by altered perception, loss of self-awareness, and a sense of detachment from reality. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has affinity for the sigma-1 receptor, which is involved in the regulation of ion channels and the release of neurotransmitters.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, altered body temperature, and respiratory depression. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can also cause hallucinations, dissociation, and euphoria. Chronic use of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been associated with cognitive impairment, memory loss, and psychiatric disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments, including its high affinity for the NMDA receptor and its dissociative and hallucinogenic effects. However, N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide also has several limitations, including its potential for abuse and its side effects on the cardiovascular and respiratory systems.
Direcciones Futuras
Future research on N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide should focus on its potential as a therapeutic agent for the treatment of depression, addiction, and other psychiatric disorders. Further studies are needed to determine the long-term effects of N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide use and its potential for abuse. Additionally, research should be conducted to develop safer and more effective dissociative drugs that can be used in clinical settings.
Métodos De Síntesis
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Other methods include the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium borohydride or the reaction of 3-methoxyphenylacetonitrile with 4-methylpiperidine in the presence of sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-(3-methoxyphenyl)-4-methyl-1-piperidinecarboxamide has been used to study the role of the NMDA receptor in the development of addiction and the treatment of depression.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-8-16(9-7-11)14(17)15-12-4-3-5-13(10-12)18-2/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIPTQQOYKEYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol](/img/structure/B5378773.png)
![4-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5378786.png)
![N-cyclopropyl-1'-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378789.png)
![4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5378805.png)
![4-chloro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5378809.png)
![1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378815.png)

![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)

![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)
![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5378860.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5378866.png)